molecular formula C13H20ClN5 B15286117 N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride

Cat. No.: B15286117
M. Wt: 281.78 g/mol
InChI Key: CJRKOJYCZNKFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);1H

InChI Key

CJRKOJYCZNKFRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Coupling and Sequential Deprotection

A patented method begins with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Formula-2 ), which reacts with a protected pyrrolo[2,3-d]pyrimidine derivative (Formula-3 ) in the presence of a base such as potassium carbonate or triethylamine. The reaction is conducted in toluene or tetrahydrofuran (THF) at 60–80°C, yielding a benzyl-protated intermediate (Formula-4 ). Subsequent hydrogenolysis using palladium on carbon (Pd/C) in methanol removes the benzyl group, producing Formula-5 . Acidic deprotection with hydrochloric acid or trifluoroacetic acid (TFA) generates the free amine (Formula-6 ), which is then treated with 2-cyanoacetyl chloride in dichloromethane (DCM) to form the target compound.

Key advantages of this route include high regioselectivity and compatibility with large-scale production. However, the necessity for chiral starting materials increases costs, necessitating efficient resolution steps.

Enantiomeric Purification Using Chiral Acids

To address racemization challenges, the intermediate Formula-10 (N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is treated with a chiral acid such as (1R)-(-)-10-camphorsulfonic acid in ethanol or isopropanol. This induces crystallization of the diastereomeric salt, enriching the (3R,4R) enantiomer. After filtration and neutralization with aqueous sodium hydroxide, the resolved amine is isolated in >99% enantiomeric excess (ee).

This method is pivotal for industrial applications, as it avoids chromatographic purification and enhances yield. The choice of solvent significantly impacts crystallization efficiency, with ethanol providing superior recovery rates compared to methanol.

Alternative Pathways via Epoxide Intermediates

Piperidine Ring Formation via Epoxidation

An alternative approach starts with 4-picoline and benzyl chloride, undergoing sequential reductions and epoxidation to form 3-benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane. Ring-opening of the epoxide with methylamine generates the piperidine scaffold, which is subsequently coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydride (NaH) in dimethylformamide (DMF).

This route emphasizes atom economy and avoids expensive catalysts. However, the multistep sequence reduces overall yield, necessitating optimization at each stage.

Stereocontrolled Alkylation and Cyclization

In a Pfizer-developed method, 1-benzyl-piperidin-4-one undergoes methyllithium addition to install the 4-methyl group, followed by tert-butylchloride treatment to form a tertiary chloride. Ammonia-mediated cyclization constructs the pyrrolopyrimidine core, with subsequent hydrogenolysis and hydrochloric acid salt formation yielding the final product.

This pathway highlights the importance of protecting group strategies, with benzyl groups facilitating intermediate stability during alkylation.

Process Optimization and Scalability

Solvent and Temperature Effects

Reaction solvents critically influence reaction kinetics and product purity. Polar aprotic solvents like DMF accelerate coupling reactions but may complicate downstream purification. Hydrocarbon solvents such as toluene minimize side reactions during debenzylation, while ethers like THF enhance solubility of intermediates.

Temperature control is equally vital. For example, maintaining 0–5°C during chiral acid treatment prevents racemization, whereas coupling reactions require elevated temperatures (60–80°C) to achieve completion within 12–24 hours.

Catalyst Selection

Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are preferred for hydrogenolysis due to their high activity and recyclability. However, residual metal contamination poses challenges for pharmaceutical compliance, necessitating stringent filtration and washing protocols.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity. The (3R,4R) configuration is confirmed via chiral high-performance liquid chromatography (HPLC) using a Chiralpak AD-H column.

Impurity Profiling

Common impurities include the (3S,4S) enantiomer and des-cyanoacetyl derivatives, which are monitored using ultra-HPLC (UHPLC) with ultraviolet (UV) detection. Process-related impurities are controlled by optimizing reaction stoichiometry and purification steps.

Industrial-Scale Manufacturing Considerations

Cost-Effective Raw Materials

Benzyl chloride and 4-picoline are preferred starting materials due to their commercial availability and low cost. In-house synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine further reduces reliance on external suppliers.

Waste Management

Solvent recovery systems (e.g., distillation for toluene and methanol) and catalytic hydrogenation for benzyl group removal align with green chemistry principles.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Scalability
Chiral Acid Resolution Diastereomeric salt formation 65–75% >99% ee High
Epoxide Ring-Opening Epoxidation, methylamine addition 50–60% 95–98% Moderate
Pfizer Alkylation Route Methyllithium addition, cyclization 70–80% >98% High

Chemical Reactions Analysis

Reaction Conditions and Yield

Step Reactants/Conditions Key Observations Yield
HydrolysisTFTB-1, NaOH, ethanol/water, 85°C, 3 hrIntermediate TFTB-2 forms after vacuum distillation and solvent removal.86%
PurificationDichloromethane extraction, acetone refluxWhite crystalline solid obtained after filtration and drying at 60°C ± 5°C.

This process ensures high stereochemical fidelity for the (3R,4R)-configured piperidine ring, critical for biological activity in downstream applications .

Hydrogenation for Tofacitinib Intermediate Preparation

The compound serves as a precursor in tofacitinib synthesis through catalytic hydrogenation:

Reaction Pathway

  • De-Benzylation :

    • Starting Material : (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine derivative.

    • Conditions : Hydrogen gas, metal catalyst (e.g., palladium on carbon).

    • Outcome : Selective removal of the benzyl group to yield the free amine .

  • Cyanoacetate Condensation :

    • Reagent : Ethyl cyanoacetate.

    • Product : 3-{(3R,4R)-4-Methyl-3-[Methyl-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino]Piperidin-1-yl}-3-Oxopropanenitrile.

    • Application : Forms the core structure of tofacitinib after additional modifications .

Stability and Degradation Chemistry

The compound is used to identify degradation products of tofacitinib citrate via LC-MS. Key degradation pathways include:

Hydrolytic Degradation

Condition Degradation Product Analytical Method
Acidic (pH < 3)Cleavage of pyrrolopyrimidine ringLC-MS
Oxidative (H₂O₂)N-Oxide formation at the piperidine nitrogenNot reported

These studies ensure quality control during tofacitinib manufacturing .

Crystallization and Salt Formation

The hydrochloride salt is prepared by treating the free base with HCl in alcoholic solvents.

Crystallization Parameters

Solvent System Alcohol Content Melting Point XRD Peaks (2θ)
Ethanol/water>33% alcohol149.7°C8.6°, 14.0°, 15.8°, 17.3°, 18.5°

Higher alcohol content improves crystal purity and reduces hydrate formation .

Scientific Research Applications

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Family

Table 1: Key Structural and Spectral Comparisons
Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ ppm) Biological Activity / Application Evidence Source
Target Compound (3R,4R)-4-methylpiperidinyl, N-methyl 245.32 (free base) SMILES: C[C@H]1">C@@H JAK inhibitor intermediate
N4-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (11) 3-chlorophenyl 279.02 (Cl₂) δ 6.80 (d, J = 4 Hz), 8.34 (s) Not reported
N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (6) 4-methoxyphenyl 241.11 δ 3.73 (s, OCH₃), 6.64 (d, J = 4 Hz) Not reported
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl (3R,6S)-6-methylpiperidinyl 267.76 δ 2.30 (s, CH₃), 6.80–6.82 (m) Ritlecitinib impurity
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine HCl 4-chlorobenzyl-piperidinyl 378.30 δ 7.71–7.64 (m, Ar-H) Not reported
Key Observations :
  • Stereochemistry : The target compound’s (3R,4R)-piperidinyl group is critical for its role as a Tofacitinib precursor, distinguishing it from analogues like the (3R,6S)-isomer in Ritlecitinib impurities .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in Compound 11) increase molecular polarity, affecting solubility and NMR shifts .
  • Spectral Differences : The target compound’s ¹H NMR lacks aromatic protons in substituents (unlike Compounds 11, 6), simplifying its spectral profile .

Heterocyclic Core Modifications

Thieno[2,3-d]pyrimidin-4-one Derivatives
  • Example: N-(3-Methoxy-5-...thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (24) . Structural Difference: Thieno ring replaces pyrrolo, introducing a sulfur atom. Properties: Lower melting point (143–145°C vs. target’s solid-state stability at +4°C) . Application: Unclear therapeutic role compared to the target’s JAK pathway relevance .

Critical Analysis of Divergent Data

  • Melting Points : While describes the target as a stable solid, analogues like Compound 24 have lower melting points (143–145°C) due to structural flexibility .
  • Spectral Consistency : HRMS data for the target align with theoretical values (e.g., m/z 225.1134 vs. 225.1062 in Compound 12 ), confirming purity .

Biological Activity

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in pharmacology, particularly due to its biological activity as a kinase inhibitor. This compound is often referred to as an impurity of Tofacitinib, a well-known Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.

  • Molecular Formula : C₁₃H₁₉N₅
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 1260590-51-9
  • IUPAC Name : N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The biological activity of this compound primarily revolves around its role as a JAK inhibitor. The JAK family of kinases plays a critical role in the signaling pathways for various cytokines and growth factors. Inhibition of these kinases can lead to reduced inflammation and modulation of immune responses.

Inhibition Profile

Research indicates that this compound exhibits inhibitory effects on multiple JAK isoforms, particularly JAK1 and JAK3. This inhibition is crucial for therapeutic applications in conditions such as rheumatoid arthritis, psoriasis, and other autoimmune disorders.

Case Studies

  • Autoimmune Disease Treatment : Clinical studies have shown that compounds similar to N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine effectively reduce disease activity in patients with rheumatoid arthritis. In these studies, patients receiving JAK inhibitors demonstrated significant improvements in clinical scores compared to placebo groups.
  • Cancer Therapy : Preclinical models have suggested that this compound may also have potential applications in oncology by inhibiting tumor growth through the modulation of immune responses and direct effects on tumor-associated signaling pathways.

Data Table: Biological Activity Summary

Property Value
Inhibition TargetJAK1, JAK3
IC50 ValuesSub-micromolar range
Therapeutic ApplicationsAutoimmune diseases, cancer
Side EffectsSimilar to other JAK inhibitors

Q & A

Q. What are the recommended synthetic routes for this compound, and what key steps are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. A one-step method using phosphorus pentoxide (P₂O₅) and amine hydrochlorides at 200–220°C has been reported for similar compounds, yielding products in 1–4 hours for aromatic amines . Alternatively, acid-mediated nucleophilic substitution reactions (e.g., using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and appropriate amines in isopropanol with HCl) are common, requiring reflux for 12–48 hours . Key steps include protecting group strategies (e.g., benzyl groups in intermediates) and chiral resolution to maintain the (3R,4R)-stereochemistry .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the compound’s structure?

  • 1H/13C NMR : Characteristic signals include aromatic protons (δ ~6.7–8.3 ppm for pyrrolo-pyrimidine and piperidine protons) and NH groups (δ ~11.7–11.9 ppm for the pyrrole NH) . The (3R,4R)-methylpiperidyl group shows distinct splitting patterns (e.g., methyl doublets at δ ~1.0–1.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 245.16 for C₁₃H₁₉N₅) should match calculated values within 5 ppm error .
  • IR : Absorptions for NH (3100–3300 cm⁻¹) and aromatic C=C (1580–1620 cm⁻¹) further validate the structure .

Q. How do physicochemical properties (e.g., molecular weight, storage conditions) influence experimental design?

  • Storage : The compound should be stored in a dark, dry environment at 2–8°C to prevent degradation . Light-sensitive vials and desiccants are recommended.
  • Solubility : The hydrochloride salt improves aqueous solubility, enabling biological assays. Pre-solubilization in DMSO (≤10% v/v) is typical for in vitro studies .
  • Molecular weight (245.32 g/mol) : Impacts dialysis membrane selection (e.g., 1–3 kDa cutoff) and chromatographic purification (e.g., reverse-phase HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature : Higher temperatures (e.g., 200–220°C) accelerate reactions but may increase side products; lower temperatures (e.g., 100–120°C) with catalysts like N,N-dimethylcyclohexylamine improve selectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while isopropanol minimizes byproducts in acid-mediated reactions .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or enzymes (e.g., lipases for chiral resolution) can improve stereochemical outcomes .

Q. How should conflicting literature data on synthesis yields be analyzed?

Discrepancies often arise from:

  • Reaction time : Prolonged reflux (e.g., 48 vs. 12 hours) may improve conversion but degrade sensitive intermediates .
  • Amine stoichiometry : Excess amines (3–5 equiv.) drive nucleophilic substitution but may require post-reaction purification .
  • Purification methods : Column chromatography vs. recrystallization (e.g., methanol vs. ethanol) can drastically affect reported yields .
  • Analytical validation : Cross-checking NMR purity vs. HPLC (>95%) resolves discrepancies in reported yields .

Q. What strategies are used to design structural analogs with improved bioactivity or reduced toxicity?

  • Core modifications : Substitute the pyrrolo[2,3-d]pyrimidine with imidazo[1,2-a]pyrimidine to enhance metabolic stability .
  • Side-chain engineering : Replace the N-methylpiperidyl group with azetidine or spirocyclic amines to modulate lipophilicity and target engagement .
  • Toxicity mitigation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to reduce off-target interactions .
  • In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity changes before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.